
4-(1,3-Benzodioxol-5-yl)-2-phenylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1,3-Benzodioxol-5-yl)-2-phenylpyrimidine” is a complex organic molecule that contains a pyrimidine ring, a phenyl group, and a 1,3-benzodioxol-5-yl group . Pyrimidine is a basic aromatic ring structure found in many important biomolecules like nucleotides. The phenyl group is a common substituent in organic chemistry, and 1,3-benzodioxol-5-yl is a methylenedioxyphenyl group, which is often found in pharmaceuticals and other biologically active compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the introduction of the phenyl group, and the attachment of the 1,3-benzodioxol-5-yl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as with any organic molecule, can be determined using various spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques can provide information about the types of bonds present, the arrangement of atoms, and the overall 3D structure of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present. For instance, the pyrimidine ring might undergo reactions at the nitrogen atoms, and the phenyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure. These properties could be determined experimentally or predicted using computational chemistry methods.Wissenschaftliche Forschungsanwendungen
Synthesis and Design Approaches
- Innovative Synthesis Techniques : Researchers have developed novel synthetic routes and methodologies for derivatives of pyrimidine, highlighting the compound's versatility and potential as a scaffold for further chemical modifications. These include microwave-induced synthesis techniques for potential antitumor agents and environmentally friendly, one-pot synthetic methods for generating various derivatives with potential biological activities (Insuasty et al., 2008) (Rostamizadeh et al., 2013).
Biological Activities and Applications
- Anticancer Potential : A significant body of research has focused on evaluating the anticancer properties of pyrimidine derivatives. Compounds have demonstrated inhibitory effects against various cancer cell lines, highlighting the potential of these derivatives in cancer therapy (El-Deeb et al., 2010) (Al-Ghulikah et al., 2022).
- Antimicrobial and Antibacterial Effects : Several studies have demonstrated the antimicrobial and antibacterial efficacy of pyrimidine derivatives, suggesting their use as potential treatments for bacterial infections (Tay et al., 2022) (Gupta et al., 2016).
Pharmacokinetic Characterization and Therapeutic Implications
- Drug Design and Pharmacokinetics : Research into the pharmacokinetic properties of pyrimidine derivatives has identified compounds with promising drug-like characteristics, including oral bioavailability and therapeutic efficacy in preclinical models (Chrovian et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-2-4-12(5-3-1)17-18-9-8-14(19-17)13-6-7-15-16(10-13)21-11-20-15/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPSVPVEHGUOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817587 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(1,3-Benzodioxol-5-yl)-2-phenylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Dichloro-N-[(4-phenyl-1H-imidazol-2-YL)methyl]benzamide](/img/structure/B2604886.png)
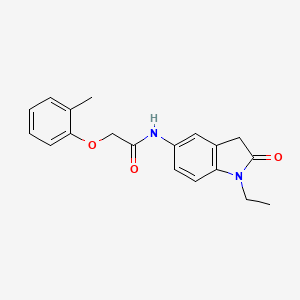
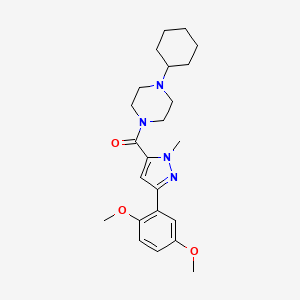
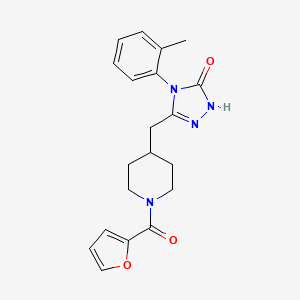
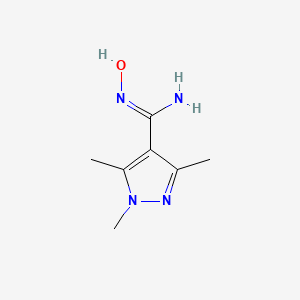
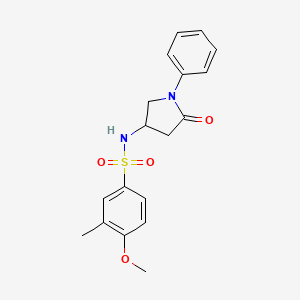
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6-fluoroquinazoline](/img/structure/B2604892.png)
![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-oxotetrahydrothiophen-3-yl)azetidine-3-carboxamide](/img/structure/B2604893.png)
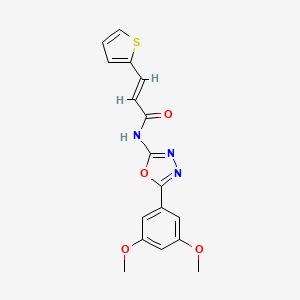
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2604895.png)
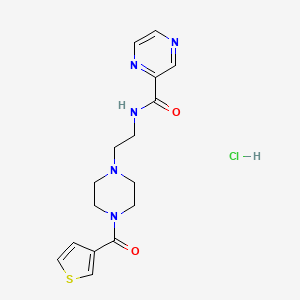
![1-[1-(azepane-1-sulfonyl)pyrrolidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2604898.png)
